Dehydrogriseofulvin

Descripción

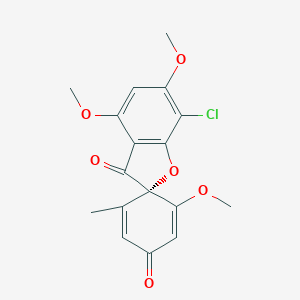

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h5-7H,1-4H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLYVROQSJYFAZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957141 | |

| Record name | 7-Chloro-2',4,6-trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3573-90-8 | |

| Record name | (-)-Dehydrogriseofulvin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3573-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrogriseofulvin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003573908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-2',4,6-trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-DEHYDROGRISEOFULVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S5ET7TN92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydrogriseofulvin: A Technical Overview for Scientific Professionals

For researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide on dehydrogriseofulvin. It covers its chemical properties, biosynthesis, and analytical methodologies.

This compound is a significant natural product, primarily recognized as the immediate biosynthetic precursor to the well-known antifungal agent, griseofulvin.[1] This compound is a polyketide produced by various species of the Penicillium fungus.[2] Its chemical structure and properties are of considerable interest to those involved in natural product synthesis, antifungal drug discovery, and the study of biosynthetic pathways.

Core Chemical and Physical Data

This compound is a pale brown solid.[3] Key quantitative data for this compound are summarized in the table below, providing a clear reference for its fundamental properties.

| Property | Value | Source(s) |

| CAS Number | 3573-90-8 | [3][4][5][6] |

| Molecular Formula | C₁₇H₁₅ClO₆ | [4] |

| Molecular Weight | 350.75 g/mol | [4][6] |

| Exact Mass | 350.0557 Da | [4][5] |

| Appearance | Pale Brown Solid | [3] |

| Solubility | Soluble in DMSO, slightly soluble in acetone. | [2][4] |

The Biosynthetic Pathway of Griseofulvin from this compound

This compound is the penultimate compound in the biosynthetic pathway of griseofulvin. The final step in this pathway is a stereoselective reduction of an olefinic bond in this compound to yield griseofulvin. This crucial conversion is catalyzed by an NADPH-dependent enoyl reductase, an enzyme encoded by the gsfE gene within the griseofulvin biosynthetic gene cluster.[7]

The enzymatic conversion of this compound to griseofulvin can be visualized as a key step in the overall biosynthetic assembly line.

References

- 1. Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 3573-90-8 [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. (-)-Dehydrogriseofulvin | C17H15ClO6 | CID 3082005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dehydrogriseofulvin Biosynthetic Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrogriseofulvin is a key intermediate in the biosynthesis of the clinically important antifungal agent, griseofulvin. Produced by various filamentous fungi, primarily Penicillium species, the biosynthesis of this complex polyketide involves a series of enzymatic reactions encoded by a dedicated gene cluster. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic cascade, the genetic architecture of the biosynthetic gene cluster, and the regulatory mechanisms that govern its expression. The guide also includes generalized experimental protocols for studying this pathway and presents available data in a structured format to aid researchers and professionals in drug development and synthetic biology.

Introduction

Griseofulvin, a spirocyclic polyketide, has been a cornerstone in the treatment of dermatophytic fungal infections for decades.[1][2] Its precursor, this compound, represents a critical juncture in the biosynthetic pathway, embodying the core chemical scaffold that imparts its biological activity.[3] Understanding the intricate enzymatic machinery responsible for the synthesis of this compound is paramount for efforts aimed at strain improvement, pathway engineering for the production of novel analogs, and the development of new antifungal agents. This document serves as a technical resource, consolidating the current knowledge of this fascinating biosynthetic pathway.

The this compound Biosynthetic Pathway

The biosynthesis of this compound commences with the assembly of a heptaketide backbone from one molecule of acetyl-CoA and six molecules of malonyl-CoA. This initial step is catalyzed by a non-reducing polyketide synthase (NR-PKS). The subsequent steps involve a series of tailoring reactions including methylation, chlorination, and oxidative coupling to form the characteristic grisan ring structure of this compound.

Core Biosynthetic Steps and Enzymes

The enzymatic steps leading to this compound are outlined below. The corresponding genes, collectively known as the gsf gene cluster, have been extensively studied in Penicillium aethiopicum and Penicillium griseofulvum.[1][3]

Table 1: Key Enzymes and their Functions in the this compound Biosynthetic Pathway

| Step | Intermediate | Enzyme | Gene | Function |

| 1 | Heptaketide poly-β-keto chain | Polyketide Synthase | gsfA | Iterative condensation of one acetyl-CoA and six malonyl-CoA units to form a 14-carbon poly-β-keto chain, followed by cyclization/aromatization to form a benzophenone intermediate. |

| 2 | Griseophenone C | O-Methyltransferase | gsfB, gsfC | Methylation of the benzophenone intermediate at two hydroxyl groups. |

| 3 | Griseophenone B | Halogenase | gsfI | Chlorination of Griseophenone C. |

| 4 | Grisan-dione Intermediate | Cytochrome P450 Monooxygenase | gsfF | Phenolic oxidative coupling to form the characteristic spirocyclic grisan ring structure. |

| 5 | This compound | O-Methyltransferase | gsfD | Methylation of the grisan-dione intermediate. |

The final step to produce griseofulvin from this compound involves a stereoselective reduction catalyzed by an enoyl reductase, GsfE.

Caption: The biosynthetic pathway of this compound and griseofulvin.

Genetic Organization and Regulation

The genes encoding the biosynthetic enzymes for this compound are organized in a contiguous cluster, a common feature for secondary metabolite pathways in fungi. In P. aethiopicum, this cluster contains the core biosynthetic genes (gsfA-gsfF, gsfI) as well as genes with putative regulatory, transport, and unknown functions.

The gsf Gene Cluster

The core gsf gene cluster in P. aethiopicum includes the genes listed in Table 1, along with gsfE (enoyl reductase), gsfH (putative isochorismatase), gsfJ (putative transporter), and gsfK (putative oxidoreductase).[4] The cluster also contains two putative regulatory genes, gsfR1 and gsfR2.[4][5]

Regulatory Network

The expression of the gsf gene cluster is tightly regulated by a network of pathway-specific and global regulators in response to environmental cues.

-

Pathway-Specific Regulation: The transcription factor GsfR1 has been shown to be a key positive regulator of the griseofulvin gene cluster.[5] The role of GsfR2 is less clear, with some studies suggesting it may be involved in a different pathway.[5]

-

Global Regulation: The biosynthesis of griseofulvin is also influenced by global regulatory networks that respond to nutrient availability, such as carbon and nitrogen levels in the growth medium.[5] Light has also been identified as a key environmental cue affecting the production of various fungal secondary metabolites, often mediated by the Velvet complex (VeA/VelB/LaeA).[6]

Caption: Simplified regulatory network of the griseofulvin biosynthetic pathway.

Experimental Protocols

Investigating the this compound biosynthetic pathway often requires a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.

Fungal Gene Knockout

Creating targeted gene deletions is crucial for elucidating the function of individual genes in the biosynthetic pathway.

4.1.1. Protoplast-Mediated Homologous Recombination

This classic method involves the following general steps:

-

Construct a deletion cassette: A selectable marker (e.g., hygromycin resistance) is flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

Prepare fungal protoplasts: Mycelia are treated with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer.

-

Transform protoplasts: The deletion cassette is introduced into the protoplasts, often using polyethylene glycol (PEG)-mediated transformation.

-

Select and screen transformants: Transformed protoplasts are regenerated on selective media. Positive transformants are then screened by PCR and Southern blotting to confirm homologous recombination.

4.1.2. CRISPR/Cas9-Mediated Gene Editing

A more recent and efficient method for gene knockout.

-

Design and synthesize a single guide RNA (sgRNA): The sgRNA is designed to target a specific sequence within the gene of interest.

-

Deliver Cas9 and sgRNA: The Cas9 nuclease and the sgRNA can be delivered to fungal protoplasts as a ribonucleoprotein (RNP) complex or encoded on a plasmid.

-

Screen for mutations: Transformants are screened for mutations at the target site, often by PCR and sequencing.

References

- 1. Griseofulvin: An Updated Overview of Old and Current Knowledge [mdpi.com]

- 2. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conservation of griseofulvin genes in the gsf gene cluster among fungal genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elaborated regulation of griseofulvin biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrogriseofulvin's Crucial Role in Griseofulvin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between dehydrogriseofulvin and the biosynthesis of the vital antifungal agent, griseofulvin. This compound stands as the penultimate precursor in this complex metabolic pathway, its conversion to griseofulvin marking the final step in the synthesis of this clinically significant secondary metabolite. This document provides a comprehensive overview of the enzymatic reactions, genetic regulation, and experimental methodologies central to understanding and potentially manipulating griseofulvin production.

The Griseofulvin Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of griseofulvin is a multi-enzyme process orchestrated by a dedicated gene cluster (gsf) found in various fungi, most notably Penicillium griseofulvum. The pathway commences with the synthesis of a heptaketide backbone and proceeds through a series of modifications including methylation, chlorination, and oxidative cyclization to form the characteristic spirocyclic structure of griseofulvin. This compound emerges as the key intermediate just prior to the final stereospecific reduction.

The key enzymatic steps are as follows:

-

Polyketide Synthesis: The pathway is initiated by the non-reducing polyketide synthase GsfA, which catalyzes the condensation of one acetyl-CoA and six malonyl-CoA units to form a heptaketide backbone.

-

Methylation: The O-methyltransferases GsfB and GsfC then methylate the nascent polyketide.

-

Chlorination: The halogenase GsfI introduces a chlorine atom to produce griseophenone B.

-

Oxidative Cyclization: The cytochrome P450 enzyme GsfF catalyzes a critical oxidative coupling reaction to form the spirocyclic grisan scaffold, yielding desmethyl-dehydrogriseofulvin.

-

Methylation: The O-methyltransferase GsfD carries out the final methylation step.

-

Reduction: In the terminal step, the enoyl reductase GsfE catalyzes the stereospecific reduction of the double bond in this compound to produce the final product, griseofulvin.

Diagram of the Griseofulvin Biosynthetic Pathway

Caption: The enzymatic cascade of griseofulvin biosynthesis.

Quantitative Data in Griseofulvin Biosynthesis

| Enzyme | Substrate | Product | Turnover Rate (μM min⁻¹·mg⁻¹ of microsomal protein) | Reference |

| GsfF | Griseophenone B | Desmethyl-dehydrogriseofulvin A | 0.437 | [1] |

Note: Further research is required to determine the kinetic parameters (Km, kcat) for all enzymes in the pathway, particularly for the final conversion of this compound to griseofulvin by GsfE.

Regulation of Griseofulvin Biosynthesis

The production of griseofulvin is tightly regulated at the transcriptional level, influenced by both pathway-specific and global regulatory factors. This intricate network ensures that the synthesis of this secondary metabolite occurs under appropriate environmental conditions.

The pathway-specific transcription factor, GsfR1 , plays a pivotal role in controlling the expression of the gsf gene cluster.[2] Its activity is, in turn, modulated by global regulators that respond to the availability of primary nutrients like carbon and nitrogen.

Key regulatory influences include:

-

Carbon Catabolite Repression (CCR): In the presence of readily available carbon sources such as glucose, the expression of secondary metabolite biosynthetic genes, including the gsf cluster, is often repressed. This process is mediated by global transcription factors like CreA .[1]

-

Nitrogen Metabolite Repression (NMR): The availability and type of nitrogen source also significantly impact griseofulvin production. The global nitrogen regulator AreA is a key player in this process.[1]

-

pH: The pH of the culture medium is another critical factor, with optimal griseofulvin yields observed in a pH range of 5.5 to 6.

-

Cellular Energy Status: The ATP/ADP ratio, an indicator of the cell's energy level, has been shown to correlate with griseofulvin production; higher energy levels generally lead to increased synthesis.

Diagram of the Regulatory Network

Caption: Regulatory network controlling griseofulvin biosynthesis.

Experimental Protocols: A Methodological Overview

Detailed, step-by-step experimental protocols for the study of griseofulvin biosynthesis are extensive and often specific to the laboratory and equipment. This section provides a conceptual overview of the key experimental workflows commonly employed by researchers in this field.

Gene Knockout via CRISPR-Cas9

The targeted disruption of genes within the gsf cluster is a powerful technique to elucidate the function of individual enzymes. The CRISPR-Cas9 system has emerged as a highly efficient tool for this purpose in filamentous fungi.

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Heterologous Expression of the gsf Gene Cluster

To study the biosynthesis pathway in a more controlled environment or to overcome challenges with the native producer, the entire gsf gene cluster can be expressed in a heterologous host, such as Aspergillus oryzae.

Caption: Workflow for heterologous expression of the gsf cluster.

In Vitro Reconstitution of the Final Biosynthetic Step

To specifically study the conversion of this compound to griseofulvin, an in vitro assay can be established using the purified GsfE enzyme.

Caption: Workflow for in vitro reconstitution of this compound reduction.

Conclusion

This compound is an indispensable intermediate in the biosynthesis of griseofulvin, representing the final substrate for the stereospecific reduction that yields the active antifungal compound. A thorough understanding of the enzymatic conversion of this compound and the complex regulatory networks governing the entire biosynthetic pathway is paramount for the rational design of strategies to enhance griseofulvin production. The experimental approaches outlined in this guide provide a framework for researchers to further dissect this fascinating metabolic pathway, with the ultimate goal of improving the industrial production of this important therapeutic agent and potentially engineering novel derivatives with enhanced properties. Further research is warranted to fill the existing gaps in our knowledge of the quantitative aspects of this pathway and to develop detailed, standardized experimental protocols.

References

The Natural Occurrence of Dehydrogriseofulvin in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrogriseofulvin, a direct biosynthetic precursor to the well-known antifungal agent griseofulvin, is a naturally occurring polyketide produced by a variety of filamentous fungi. While often considered an intermediate or an impurity in griseofulvin fermentations, this compound itself is a molecule of interest due to its role in the biosynthesis of a commercially significant antibiotic. Understanding its natural occurrence, the fungal species that produce it, the genetic and environmental factors regulating its synthesis, and the methods for its isolation and quantification are critical for optimizing griseofulvin production and for potential bioengineering applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its fungal producers, biosynthetic pathway, regulation, and detailed experimental protocols for its study.

Fungal Producers of this compound

This compound is primarily found in fungal species known to produce griseofulvin. The compound was first isolated from Penicillium griseofulvum.[1][2] Its presence is intrinsically linked to the expression of the griseofulvin biosynthetic gene cluster (gsf). A variety of ascomycetes have been identified as producers, including:

-

Penicillium species: This genus is the most prominent source of this compound. Species include:

-

Xylaria species: Notably, the endophytic fungus Xylaria flabelliformis is a known producer.[1][3]

-

Other Genera: Griseofulvin, and by extension this compound, has also been reported in:

Biosynthesis of this compound

This compound is an intermediate in the biosynthetic pathway of griseofulvin. The pathway begins with the condensation of acetyl-CoA and malonyl-CoA, catalyzed by a non-reducing polyketide synthase (NR-PKS). The key steps leading to the formation of this compound are as follows:

-

Polyketide Chain Assembly: The NR-PKS, encoded by the gsfA gene, catalyzes the condensation of one molecule of acetyl-CoA with six molecules of malonyl-CoA to form a heptaketide backbone.[1]

-

Benzophenone Formation: The polyketide chain undergoes intramolecular cyclization reactions to form the benzophenone intermediate, griseophenone C. This step is also mediated by domains within GsfA.

-

Methylation: O-methyltransferases, GsfB and GsfC, methylate the hydroxyl groups on the benzophenone core.[1]

-

Chlorination: A halogenase, GsfI, chlorinates griseophenone C to yield griseophenone B.[1]

-

Oxidative Coupling: The cytochrome P450 enzyme, GsfF, catalyzes an intramolecular oxidative coupling of griseophenone B, leading to the formation of the characteristic spirocyclic grisan core of this compound.[1]

The final step in the pathway is the reduction of this compound to griseofulvin, which is catalyzed by the enoyl reductase GsfE.

Biosynthetic Pathway Diagram

Caption: Biosynthesis of this compound and griseofulvin.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, primarily through the control of the gsf gene cluster. This regulation is influenced by both pathway-specific transcription factors and global regulatory networks responding to environmental cues.

Pathway-Specific Regulation

The gsf gene cluster contains a putative transcription factor encoded by the gsfR1 gene. Studies in Penicillium griseofulvum have shown that GsfR1 can act as both a positive and negative regulator of griseofulvin biosynthesis, depending on the culture conditions.[4][6] For instance, deletion of gsfR1 can lead to increased griseofulvin production on certain media, suggesting a repressor function. However, under conditions of high nitrogen and complex sugars, GsfR1 appears to act as an activator.[6]

Global Regulation

The biosynthesis of many fungal secondary metabolites is controlled by broad regulatory networks that respond to nutrient availability.

-

Carbon Catabolite Repression (CCR): In the presence of readily available carbon sources like glucose, the expression of genes for secondary metabolism is often repressed.[7] This process is primarily mediated by the global transcription factor CreA in many filamentous fungi.[7] CreA represses the expression of the gsf genes when preferred carbon sources are abundant.

-

Nitrogen Metabolite Repression (NMR): The availability and type of nitrogen source also significantly impact secondary metabolism.[8] In many fungi, the GATA transcription factor AreA mediates the response to nitrogen availability.[9] In the presence of preferred nitrogen sources like ammonium or glutamine, AreA activity is repressed, leading to the downregulation of secondary metabolite gene clusters, including the gsf cluster.[8]

Regulatory Network Diagram

Caption: Simplified regulatory network of this compound biosynthesis.

Quantitative Data on this compound Production

Specific quantitative data for this compound is sparse in the literature, as most studies focus on the final product, griseofulvin. This compound is often detected as a related impurity in griseofulvin preparations. However, its concentration can be significant, especially in high-producing strains or under specific fermentation conditions. The following tables provide a representative summary of griseofulvin production, which can serve as a proxy for the potential for this compound accumulation.

Table 1: Griseofulvin Production in Penicillium griseofulvum

| Fermentation Method | Medium | Incubation Time (days) | Griseofulvin Yield | Reference |

| Submerged Fermentation | Modified Czapek-Dox | 28 | Comparable to SSF | [10] |

| Solid-State Fermentation (SSF) | Rice Bran | 9 | Comparable to submerged | [10] |

Table 2: this compound as an Impurity in Griseofulvin Production

| Analytical Method | Matrix | This compound Retention Time (min) | Note | Reference |

| Reversed-Phase HPLC | Griseofulvin drug substance | 17.7 | Identified as a major impurity. | [11] |

Experimental Protocols

This section provides detailed methodologies for the study of this compound from fungal cultures.

Fungal Culture and Fermentation

Objective: To cultivate a this compound-producing fungus for subsequent extraction and analysis.

Materials:

-

Pure culture of a producer strain (e.g., Penicillium griseofulvum)

-

Potato Dextrose Agar (PDA) plates

-

Seed culture medium (e.g., Potato Dextrose Broth - PDB)

-

Production medium (e.g., Modified Czapek-Dox medium)

-

Sterile flasks, incubator shaker

Protocol:

-

Strain Activation: Inoculate the fungal strain onto a PDA plate and incubate at 25-28°C for 7-10 days until sporulation.

-

Seed Culture: Inoculate a sterile flask containing PDB with spores from the PDA plate. Incubate at 25-28°C on a rotary shaker (150-200 rpm) for 2-3 days.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). Incubate under the same conditions as the seed culture for 7-14 days. Samples can be taken periodically to monitor growth and production.

Extraction of this compound

Objective: To extract this compound from the fungal culture broth and mycelia.

Materials:

-

Fungal culture

-

Ethyl acetate

-

Methanol

-

Separatory funnel, filtration apparatus

Protocol:

-

Separation of Mycelia and Broth: Separate the fungal biomass from the culture broth by filtration.

-

Broth Extraction: Extract the culture filtrate twice with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers.

-

Mycelial Extraction: Homogenize the mycelia and extract with methanol or a mixture of methanol and ethyl acetate. Filter to remove cell debris.

-

Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure to obtain a crude extract.

Purification of this compound

Objective: To isolate this compound from the crude extract using chromatographic techniques.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

Preparative HPLC system with a C18 column

Protocol:

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the dried material onto a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity (e.g., increasing concentrations of ethyl acetate in hexane).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

-

-

Preparative HPLC:

-

Pool the fractions enriched with this compound and concentrate.

-

Further purify the enriched fraction using a preparative reversed-phase HPLC system.

-

Use a suitable mobile phase gradient (e.g., acetonitrile and water) to achieve separation.

-

Collect the peak corresponding to this compound.

-

Quantification of this compound by HPLC

Objective: To quantify the amount of this compound in an extract.

Materials:

-

Purified this compound standard

-

Fungal extract

-

HPLC system with a UV detector and a C18 column

-

Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

Protocol:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

HPLC Analysis:

-

Inject the standards and the sample extract onto the HPLC system.

-

Use a gradient elution method, for example: a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[11]

-

Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 290 nm).[11]

-

-

Quantification:

-

Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

-

Experimental Workflow Diagram

Caption: General workflow for this compound research.

Conclusion

This compound is a key intermediate in the biosynthesis of the antifungal drug griseofulvin, and its natural occurrence is widespread among various fungal genera, particularly Penicillium. The production of this polyketide is governed by the gsf gene cluster and is subject to complex regulation by both pathway-specific and global regulatory networks that respond to nutrient availability. While often studied in the context of being a precursor or impurity, a thorough understanding of the factors influencing this compound accumulation is crucial for optimizing industrial griseofulvin production. The experimental protocols outlined in this guide provide a framework for researchers to culture this compound-producing fungi, and to extract, purify, and quantify this important secondary metabolite. Future research focusing on the specific quantification of this compound under various fermentation conditions and in different fungal strains will further enhance our ability to manipulate its biosynthesis for biotechnological applications.

References

- 1. escholarship.org [escholarship.org]

- 2. Nitrogen regulation of fungal secondary metabolism in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conservation of griseofulvin genes in the gsf gene cluster among fungal genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Carbon catabolite regulation of secondary metabolite formation, an old but not well‐established regulatory system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Nitrogen regulation of fungal secondary metabolism in fungi [frontiersin.org]

- 9. Regulation of Secondary Metabolism in the Penicillium Genus | MDPI [mdpi.com]

- 10. Solid-state fermentation for production of griseofulvin on rice bran using Penicillium griseofulvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Dehydrogriseofulvin: A Core Impurity in Griseofulvin Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseofulvin, a widely used antifungal agent, is produced through fermentation of Penicillium species. As with most fermentation-derived pharmaceuticals, the final product is accompanied by a profile of related substances and impurities that must be carefully monitored and controlled to ensure safety and efficacy. Among these, dehydrogriseofulvin stands out as a key process-related impurity. This technical guide provides an in-depth overview of this compound, including its formation, analytical detection, and the limited available information on its biological significance.

Chemical Identity and Formation

This compound, chemically known as (1'S)-7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-[1][2]cyclohexadiene]-3,4'-dione, is a direct biosynthetic precursor to griseofulvin.[2] In the fungal metabolic pathway, this compound is formed and subsequently reduced to yield the active pharmaceutical ingredient, griseofulvin. Its presence in the final drug substance is primarily due to incomplete conversion or carry-over from the fermentation and purification processes.

Chemical Structure Comparison:

The key structural difference is the presence of a double bond in the cyclohexene ring of this compound, which is reduced in griseofulvin.

Analytical Detection and Quantification

The primary method for the detection and quantification of this compound in griseofulvin is High-Performance Liquid Chromatography (HPLC). Several reversed-phase HPLC methods have been developed and validated for this purpose.

Experimental Protocol: HPLC Method

The following is a representative HPLC protocol for the analysis of griseofulvin and its impurities, including this compound.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

Sample Preparation:

-

Standard Solution: Prepare a standard solution of Griseofulvin Reference Standard in methanol at a concentration of 0.5 mg/mL.

-

Impurity Standard Solution: Prepare a stock solution of this compound (Griseofulvin EP Impurity C) in methanol. Further dilute to a working concentration, for example, 0.005 mg/mL (representing a 1% impurity level relative to the griseofulvin standard).

-

Test Solution: Accurately weigh and dissolve the griseofulvin drug substance in methanol to a final concentration of 0.5 mg/mL.

Analysis:

Inject the standard, impurity standard, and test solutions into the HPLC system. The retention time of this compound is typically shorter than that of griseofulvin under these conditions. Quantification is performed by comparing the peak area of this compound in the test solution to the peak area of the this compound standard.

Pharmacopoeial Status and Limits

This compound is recognized as a specified impurity in the European Pharmacopoeia (EP) under the name "Griseofulvin Impurity C".[1][3][4] While the specific limits for impurities are detailed in the individual drug substance monographs, general principles for the control of impurities are outlined in the pharmacopoeias. These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For a drug like griseofulvin, with a typical daily dose of 500-1000 mg, the identification threshold for an impurity is generally 0.10% to 0.15%. The specific acceptance criterion for this compound in the griseofulvin monograph should be consulted for the exact limit. The United States Pharmacopeia (USP) also provides monographs for griseofulvin and its tablets, outlining tests for related compounds.[1]

Biological Activity and Significance

There is a significant lack of publicly available data on the specific biological activity, toxicity, and pharmacological effects of this compound. The vast majority of research has focused on the parent compound, griseofulvin.

The control of this compound as an impurity is therefore based on the general principles of pharmaceutical quality control, which aim to minimize the presence of any substance other than the active pharmaceutical ingredient to ensure the safety and consistency of the drug product.

Conclusion

This compound is a critical process-related impurity in the manufacture of griseofulvin, arising from its role as a direct biosynthetic precursor. Robust analytical methods, primarily HPLC, are essential for its monitoring and control. While its pharmacopoeial status as a specified impurity underscores the need to limit its presence in the final drug product, a significant knowledge gap exists regarding its specific biological activity and potential toxicity. Further research into the pharmacological and toxicological profile of this compound would provide a more comprehensive understanding of its potential impact and further justify the stringent controls placed on its levels in pharmaceutical-grade griseofulvin.

References

- 1. ftp.uspbpep.com [ftp.uspbpep.com]

- 2. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications [mdpi.com]

- 5. Genotoxic effect of griseofulvin in somatic cells of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indirect mechanisms of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dehydrogriseofulvin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dehydrogriseofulvin, a significant derivative of the antifungal agent Griseofulvin. Due to the limited availability of a complete, published dataset for this compound, this document presents the known spectroscopic information for this compound and its close analogue, 7-dechloro-dehydrogriseofulvin. For comparative purposes, detailed and established data for the parent compound, Griseofulvin, is also provided. This information is crucial for the identification, characterization, and analysis of these compounds in research and drug development settings.

Introduction

This compound is the immediate biosynthetic precursor to Griseofulvin, an orally active antifungal drug used to treat a variety of dermatophyte infections. The key structural difference is the presence of a double bond in the cyclohexene ring of this compound, which is reduced to a single bond in Griseofulvin. This structural variation significantly influences the spectroscopic properties of the molecule. Understanding these properties is essential for monitoring biosynthetic pathways, identifying metabolites, and developing new antifungal agents.

Spectroscopic Data

The following sections summarize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Griseofulvin

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 6.09 | s | 1H | H-5' |

| 5.53 | d (J=1.8 Hz) | 1H | H-3' |

| 4.19 | s | 3H | OCH₃-6 |

| 3.96 | s | 3H | OCH₃-4 |

| 3.93 | s | 3H | OCH₃-2' |

| 3.53 | q (J=7.1 Hz) | 1H | H-6' |

| 2.53 | m | 2H | H₂-5' |

| 1.18 | d (J=7.1 Hz) | 3H | CH₃-6' |

Solvent: CDCl₃. Data is compiled from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data of Griseofulvin

| Chemical Shift (δ) (ppm) | Assignment |

| 197.0 | C-4' |

| 191.5 | C-3 |

| 170.3 | C-2' |

| 164.2 | C-7a |

| 162.8 | C-6 |

| 157.9 | C-4 |

| 104.8 | C-5' |

| 101.9 | C-3a |

| 91.3 | C-2 |

| 89.8 | C-7 |

| 61.9 | OCH₃-2' |

| 56.4 | OCH₃-4 |

| 56.0 | OCH₃-6 |

| 43.8 | C-6' |

| 39.2 | C-5' |

| 31.8 | C-3' |

| 21.4 | CH₃-6' |

Solvent: CDCl₃. Data is compiled from publicly available spectral databases.

For this compound, the key differences in the ¹H NMR spectrum would be the appearance of vinylic proton signals in the cyclohexadienone ring and the absence of the aliphatic protons seen in Griseofulvin at positions 3' and 5'. The ¹³C NMR would similarly reflect the presence of additional sp² hybridized carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The data for a dehydro-griseofulvin analog provides insight into the characteristic absorptions of this compound.

Table 3: IR Spectroscopic Data of 7-dechloro-6'-hydroxy-dehydrogriseofulvin

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3397 | Strong, Broad | O-H Stretch |

| 2922, 2851 | Medium | C-H Stretch (aliphatic) |

| 1697 | Strong | C=O Stretch (ketone) |

| 1616 | Strong | C=C Stretch (conjugated) |

| 1587 | Strong | C=C Stretch (aromatic) |

| 1456 | Medium | C-H Bend (aliphatic) |

| 1219 | Strong | C-O Stretch (ether) |

| 1157, 1114, 1039 | Strong | C-O Stretch (ether/alcohol) |

Data obtained from a study on griseofulvin derivatives.[1]

For comparison, the IR spectrum of Griseofulvin typically shows strong absorptions for the carbonyl groups around 1715 cm⁻¹ and 1658 cm⁻¹, C=C stretching around 1615 cm⁻¹, and various C-O stretching bands. The presence of the additional double bond in this compound is expected to slightly shift the positions of the carbonyl and C=C stretching frequencies due to changes in conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation.

Table 4: UV-Vis Spectroscopic Data

| Compound | λmax (nm) | Solvent |

| This compound Analog (7-dechloro-6'-hydroxy) | 211, 288 | Methanol |

| Griseofulvin | 291 | Methanol/Water |

| Griseofulvin | 286, 325 | Not specified |

Data for the this compound analog is from a study on griseofulvin derivatives.[1] Griseofulvin data is from various public sources.

The extended conjugation in this compound compared to Griseofulvin is expected to result in a bathochromic shift (shift to longer wavelengths) of the absorption maxima.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common laboratory practices and information from related studies.

NMR Spectroscopy

-

Sample Preparation: A sample of the analyte (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) is used.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or KBr pellet is first recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration is adjusted to give an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrum is scanned over the desired wavelength range (e.g., 200-400 nm). A baseline is recorded using a cuvette containing only the solvent.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and the relationship between the different analytical techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound, leveraging available information on the compound and its close structural relatives. The provided tables and experimental protocols offer a foundational understanding for researchers and professionals involved in the study and development of this class of compounds. Further research to obtain and publish a complete, assigned NMR dataset for this compound would be a valuable contribution to the scientific community.

References

Dehydrogriseofulvin Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrogriseofulvin, a derivative of the antifungal agent griseofulvin, is a compound of interest in various research and development settings. Understanding its solubility in different organic solvents is crucial for a multitude of applications, including purification, formulation development, and in vitro assay design. This technical guide provides an overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a generalized workflow for these experimental procedures.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain, qualitative information indicates that it is slightly soluble in acetone and dimethyl sulfoxide (DMSO)[1]. For drug development and research purposes, experimental determination of solubility in relevant solvent systems is essential.

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound across a comprehensive range of organic solvents is limited in publicly accessible literature. The following table is presented as a template to illustrate how such data should be structured for comparative analysis. The values provided are hypothetical and should be replaced with experimentally determined data.

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Acetone | C₃H₆O | 58.08 | 25 | [Data not available] | [Data not available] | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 25 | [Data not available] | [Data not available] | HPLC |

| Ethanol | C₂H₆O | 46.07 | 25 | [Data not available] | [Data not available] | UV-Vis Spectroscopy |

| Methanol | CH₄O | 32.04 | 25 | [Data not available] | [Data not available] | Shake-Flask Method |

| Chloroform | CHCl₃ | 119.38 | 25 | [Data not available] | [Data not available] | HPLC |

| Acetonitrile | C₂H₃N | 41.05 | 25 | [Data not available] | [Data not available] | UV-Vis Spectroscopy |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 25 | [Data not available] | [Data not available] | Shake-Flask Method |

Note: The data in this table is for illustrative purposes only. Researchers must determine the solubility of this compound experimentally.

Experimental Protocols

Accurate determination of solubility is paramount for reliable downstream applications. The following are detailed methodologies for commonly employed solubility testing.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a well-established technique for determining the thermodynamic (or equilibrium) solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Glass flasks with stoppers (e.g., 20 mL scintillation vials)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the organic solvent to each flask.

-

Equilibration: Tightly seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 RPM). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is fully saturated.[2] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent measurements is consistent.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. For complete removal of undissolved solids, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter.

-

Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise method for determining the concentration of a solute in a saturated solution.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1100 or equivalent with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water, with or without a pH modifier like formic acid or phosphate buffer, to achieve good peak shape and retention time for this compound.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, which should be determined by scanning a dilute solution with a UV-Vis spectrophotometer.

-

Column Temperature: 30 °C.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen mobile phase or a solvent compatible with it.

-

Analysis: Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area versus concentration.

-

Sample Measurement: Inject the diluted filtrate from the shake-flask experiment.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original solubility in the organic solvent by accounting for the dilution factor.

UV-Vis Spectroscopy for Quantification

For compounds with a distinct chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to identify the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax to create a calibration curve (absorbance vs. concentration), ensuring it adheres to the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the diluted filtrate from the shake-flask experiment.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original organic solvent by applying the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for Solubility Determination.

References

Initial Biological Activity Screening of Dehydrogriseofulvin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrogriseofulvin is a natural product and a direct biosynthetic precursor to the well-known antifungal agent, Griseofulvin.[1] While Griseofulvin has been extensively studied and utilized for its biological activities, particularly its antifungal and, more recently, its anticancer properties, specific data on the initial biological activity screening of this compound itself is limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the established biological activities of the closely related and well-characterized compound, Griseofulvin, as a predictive framework for the potential activities of this compound. The guide details standard experimental protocols for antifungal, anticancer, and antiviral screening and discusses the known mechanisms of action of Griseofulvin, which are likely to share similarities with its precursor. All quantitative data for Griseofulvin and its analogs are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a foundational resource for researchers initiating studies on the biological potential of this compound.

Introduction

Griseofulvin, a secondary metabolite produced by several species of Penicillium, has been a cornerstone of antifungal therapy for decades.[1][2] Its precursor, this compound, is an intermediate in the intricate biosynthetic pathway of Griseofulvin.[1] Given their close structural relationship, it is hypothesized that this compound may possess similar or unique biological activities. This guide explores the known biological landscape of Griseofulvin to inform the initial screening and evaluation of this compound.

Potential Biological Activities and Screening Data (Based on Griseofulvin)

The primary biological activities of Griseofulvin that warrant investigation for this compound are its antifungal, anticancer, and potential antiviral effects.

Antifungal Activity

Griseofulvin is a fungistatic agent primarily used against dermatophytes.[3][4] Its mechanism of action involves the disruption of the mitotic spindle by binding to tubulin, thereby inhibiting fungal cell division.[1]

Table 1: Antifungal Activity of Griseofulvin and its Analogs

| Compound/Analog | Fungal Species | MIC (µg/mL) | Reference |

| Griseofulvin | Trichophyton rubrum | 1.26 (MIC50) - 2.53 (MIC90) | [5] |

| Griseofulvin | Trichophyton mentagrophytes | 1.26 (MIC50) - 2.53 (MIC90) | [5] |

| Griseofulvin | Various Dermatophytes | 0.43 - 0.95 (Geometric Mean) | [6] |

| Griseofulvin Analogs (Iodine-substituted) | Trichophyton tonsurans | 15.15 | [1] |

| Griseofulvin Analogs (Bromine-substituted) | Trichophyton tonsurans | 73.46 | [1] |

| Griseofulvin Analogs (Iodine-substituted) | Microsporum canis | 3.87 | [1] |

| Griseofulvin Analogs (Bromine-substituted) | Microsporum canis | 7.38 | [1] |

Note: MIC (Minimum Inhibitory Concentration), MIC50 (MIC for 50% of isolates), MIC90 (MIC for 90% of isolates).

Anticancer Activity

Recent research has highlighted the potential of Griseofulvin as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, also by targeting tubulin and disrupting microtubule dynamics, leading to mitotic arrest.[1][7][8]

Table 2: Anticancer Activity of Griseofulvin and its Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Griseofulvin Analog (GF-15) | Pancreatic (PANC1, PACA1), Cervical (HeLa), Glioblastoma (LN229), Colorectal (HT-29, HCT116, SW480), Leukemia (Ku812, HEL, MOLM14), Multiple Myeloma | 1 - 5 | [9] |

| Griseofulvin Analog (10a) | Oral Squamous Carcinoma (SCC114) | 0.02 | [9] |

| Griseofulvin Analog (10b) | Oral Squamous Carcinoma (SCC114) | 0.25 | [9] |

| Griseofulvin Analog (5a) | Oral Squamous Carcinoma (SCC114) | 0.4 | [9] |

| Griseofulvin Analog (11b) | Oral Squamous Carcinoma (SCC114) | 0.4 | [9] |

| Griseofulvin Analog (9) | Colon (HCT116) | 10.5 | [10] |

| Griseofulvin Analog (9) | Breast (MCF-7) | 8.39 | [10] |

| Griseofulvin Analog (10) | Breast (MCF-7) | 21.50 | [10] |

| 2'-benzyloxy-2'-demethoxy-griseofulvin | Breast (MDA-MB-231) | Among the most potent | [8][11] |

Note: IC50 (Half-maximal inhibitory concentration).

Antiviral Activity

The antiviral potential of Griseofulvin is less characterized. However, some studies suggest it may inhibit the replication of the Hepatitis C virus, likely through its interaction with microtubules.[1][8]

Due to the lack of specific antiviral screening data for this compound or Griseofulvin in the format of EC50 values, a quantitative table cannot be provided at this time.

Experimental Protocols

Detailed methodologies are crucial for reproducible biological screening. The following sections outline standard protocols for assessing antifungal, anticancer, and antiviral activities.

Antifungal Susceptibility Testing

A common method for determining the MIC of an antifungal agent is the broth microdilution assay.

Caption: Workflow of the MTT assay for anticancer cytotoxicity screening.

Protocol Details:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.

Antiviral Screening Assay

A common method for assessing antiviral activity is the plaque reduction assay, which measures the inhibition of virus-induced cell death.

Workflow for Plaque Reduction Assay

Caption: Workflow of the plaque reduction assay for antiviral screening.

Protocol Details:

-

Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus Infection: The cell monolayer is infected with a standardized amount of the virus.

-

Compound Treatment: After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) containing different concentrations of this compound.

-

Plaque Visualization: The plates are incubated until viral plaques (zones of cell death) are visible. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

EC50 Determination: The number of plaques is counted for each compound concentration, and the EC50 (the concentration that inhibits plaque formation by 50%) is calculated.

Known Signaling Pathways (Based on Griseofulvin)

The primary mechanism of action of Griseofulvin involves its interaction with tubulin and the subsequent disruption of microtubule function. This interference with the cytoskeleton can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.

Signaling Pathway of Griseofulvin's Anticancer Activity

References

- 1. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Griseofulvin (microsized and ultramicrosized): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Griseofulvin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Antitumor properties of griseofulvin and its toxicity [frontiersin.org]

- 8. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Griseofulvin enantiomers and bromine-containing griseofulvin derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Cytotoxicity Evaluation of Novel Griseofulvin Analogues with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disparate SAR data of griseofulvin analogues for the dermatophytes Trichophyton mentagrophytes, T. rubrum, and MDA-MB-231 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Dehydrogriseofulvin: A Detailed Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of dehydrogriseofulvin, a key intermediate in the synthesis of the antifungal agent griseofulvin. The protocols are based on established synthetic strategies and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a spirocyclic dienone that serves as the immediate precursor to the antifungal drug griseofulvin. The total synthesis of this complex molecule has been a subject of interest for decades, leading to the development of several elegant and efficient synthetic strategies. This document outlines two prominent and historically significant approaches: the biomimetic oxidative coupling of griseophenone A and a Diels-Alder cycloaddition strategy. Understanding these synthetic routes is crucial for the development of novel analogs and for scaling up the production of griseofulvin and related compounds. The biosynthesis of griseofulvin involves a key oxidative cyclization of griseophenone B, a process catalyzed by a P450 enzyme, to form the characteristic spirocyclic core.[1][2] This natural strategy has inspired biomimetic approaches in the laboratory.

Key Synthetic Strategies

Two primary strategies for the total synthesis of this compound are detailed below:

-

Biomimetic Oxidative Coupling: This approach mimics the natural biosynthetic pathway by employing an oxidative coupling of a substituted benzophenone precursor, griseophenone A, to form the spirocyclic dienone structure of this compound. This method is notable for its efficiency in constructing the core structure in a single step.

-

Diels-Alder Reaction: This strategy utilizes a [4+2] cycloaddition reaction to construct the cyclohexenone ring of the this compound scaffold. This convergent approach allows for the independent synthesis of the diene and dienophile components, offering flexibility in the synthesis of analogs.

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in the featured synthetic routes.

Table 1: Biomimetic Oxidative Coupling of Griseophenone A

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Griseophenone A | K₃[Fe(CN)₆], K₂CO₃, H₂O, Acetone | (±)-Dehydrogriseofulvin | Not specified | Day, A. C. et al. J. Chem. Soc.1961 , 4067 |

Table 2: Diels-Alder Approach to (±)-Dehydrogriseofulvin

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Substituted Diene and Dienophile | Toluene, 100-135 °C | (±)-Dehydrogriseofulvin | Not specified | Danishefsky, S.; Walker, F. J. J. Am. Chem. Soc.1979 , 101, 7018 |

Experimental Protocols

Protocol 1: Biomimetic Synthesis of (±)-Dehydrogriseofulvin via Oxidative Coupling

This protocol is based on the work of Day, A. C.; Nabney, J.; Scott, A. I. (J. Chem. Soc.1961 , 4067).

Materials:

-

Griseophenone A

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Water

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A solution of griseophenone A (1.0 g) in acetone (200 ml) is added to a vigorously stirred solution of potassium ferricyanide (4.0 g) and potassium carbonate (2.0 g) in water (400 ml).

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The acetone is removed under reduced pressure.

-

The aqueous residue is extracted with chloroform (3 x 100 ml).

-

The combined chloroform extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting residue is purified by column chromatography on silica gel to afford (±)-dehydrogriseofulvin.

Protocol 2: Synthesis of (±)-Dehydrogriseofulvin via Diels-Alder Reaction

This protocol is based on the work of Danishefsky and Walker (J. Am. Chem. Soc.1979 , 101, 7018).

Materials:

-

Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

-

Dienophile (2-chloro-5-methoxy-p-benzoquinone)

-

Toluene

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

A solution of the dienophile in toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The diene is added to the solution of the dienophile.

-

The reaction mixture is heated to a temperature between 100-135 °C. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield (±)-dehydrogriseofulvin.

Visualizations

Biomimetic Oxidative Coupling Workflow

Caption: Biomimetic synthesis of this compound.

Diels-Alder Reaction Pathway

Caption: Diels-Alder approach to this compound.

References

Application Notes and Protocols for Dehydrogriseofulvin Extraction and Purification from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of dehydrogriseofulvin, a polyketide of pharmaceutical interest, from fungal cultures. This compound is a direct precursor to the antifungal agent griseofulvin and may hold potential for further drug development.

Introduction

This compound is a naturally occurring polyketide produced by several species of Penicillium, notably Penicillium aethiopicum. It is a key intermediate in the biosynthetic pathway of griseofulvin, a well-known antifungal drug. The extraction and purification of this compound are critical steps for its characterization, bioactivity screening, and potential use as a scaffold for semi-synthetic drug derivatives. These protocols outline the cultivation of fungal cultures, extraction of the target metabolite, and its subsequent purification using chromatographic techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of appropriate extraction and purification strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅ClO₆ | [1] |

| Molecular Weight | 350.75 g/mol | [2] |

| IUPAC Name | (2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione | [1] |

| Appearance | White amorphous powder (typical for similar polyketides) | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, ethyl acetate, and chloroform. Poorly soluble in water. | Inferred from griseofulvin and general polyketide properties |

Experimental Protocols

The following sections provide detailed methodologies for the production, extraction, and purification of this compound from fungal cultures.

Protocol 1: Fungal Cultivation for this compound Production

This protocol describes the cultivation of Penicillium species for the production of this compound. Optimization of culture conditions may be required for different fungal strains.

Materials:

-

Penicillium aethiopicum or other this compound-producing strain

-

Potato Dextrose Agar (PDA) plates

-

Solid rice medium (or other suitable solid or liquid fermentation medium)

-

Erlenmeyer flasks

-

Incubator

Procedure:

-

Strain Activation: Inoculate the Penicillium strain onto PDA plates and incubate at 25-28°C for 5-7 days until sporulation is observed.

-

Inoculum Preparation: Prepare a spore suspension by adding sterile water to the mature PDA plate and gently scraping the surface to release the spores. Adjust the spore concentration as needed.

-

Fermentation:

-

Solid-State Fermentation: Inoculate sterile solid rice medium in Erlenmeyer flasks with the spore suspension. Incubate at 28°C in static conditions for 21-30 days.[3]

-

Submerged Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the spore suspension. Incubate at 25-28°C with shaking (e.g., 150 rpm) for 7-14 days.

-

-

Culture Monitoring: Periodically monitor the culture for growth and production of this compound using analytical techniques such as HPLC.

Protocol 2: Extraction of this compound

This protocol outlines the extraction of this compound from the fungal biomass and fermentation medium. The choice of solvent is critical for efficient extraction.

Materials:

-

Fungal culture (from Protocol 1)

-

Ethyl acetate (EtOAc) or Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Harvesting:

-

Solid Culture: Harvest the entire fermented solid medium.

-

Liquid Culture: Separate the mycelial biomass from the culture broth by filtration.

-

-

Extraction:

-

Combine the fungal biomass and fermented medium (or extract them separately).

-

Perform a solvent extraction by adding an equal volume of ethyl acetate or chloroform. Macerate or blend the mixture to ensure thorough contact between the solvent and the fungal material.[4][5]

-

Repeat the extraction process three times to maximize the recovery of this compound.

-

-

Phase Separation:

-

If using a liquid-liquid extraction, transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic phase (ethyl acetate or chloroform).

-

For solid-liquid extraction, filter the mixture to separate the organic extract from the solid residue.

-

-

Concentration: Combine all organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: Purification of this compound

This protocol describes a multi-step chromatographic procedure for the purification of this compound from the crude extract.

Materials:

-

Crude this compound extract

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, chloroform)

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Silica Gel Column Chromatography (Initial Purification):

-

Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the column.

-

Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., n-hexane:ethyl acetate, followed by ethyl acetate:methanol).[6]

-

Collect fractions and monitor them by TLC to identify those containing this compound.

-

-

Size-Exclusion Chromatography (Intermediate Purification):

-

Pool the fractions containing this compound from the silica gel chromatography and concentrate them.

-

Dissolve the concentrated sample in a suitable solvent (e.g., methanol or a chloroform:methanol mixture).

-

Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.[5]

-

Elute with the same solvent and collect fractions. Monitor the fractions by TLC or HPLC.

-

-

Semi-Preparative HPLC (Final Polishing):

-

Pool and concentrate the this compound-containing fractions from the previous step.

-

Dissolve the sample in the HPLC mobile phase.

-

Inject the sample onto a semi-preparative HPLC column (e.g., C18).

-

Use an isocratic or gradient elution with a suitable mobile phase (e.g., methanol:water or acetonitrile:water) to achieve final separation.[3]

-

Collect the peak corresponding to this compound.

-

-

Purity Assessment: Analyze the purified this compound by analytical HPLC to determine its purity. Obtain spectroscopic data (NMR, MS) to confirm its identity.

Visualizations

Biosynthesis Regulatory Influences

The biosynthesis of polyketides like this compound in Penicillium is a complex process influenced by various global regulatory proteins. These regulators respond to environmental cues and developmental stages of the fungus.

References

- 1. (-)-Dehydrogriseofulvin | C17H15ClO6 | CID 3082005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Phenolic Polyketides from the Co-Cultivation of Marine-Derived Penicillium sp. WC-29-5 and Streptomyces fradiae 007 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the HPLC Analysis of Dehydrogriseofulvin

For Researchers, Scientists, and Drug Development Professionals